Einecs 300-085-7
Description
Properties
CAS No. |
93920-01-5 |
|---|---|
Molecular Formula |
C24H52N2O9S |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
2-aminoethanol;4-hexadecoxy-4-oxo-2-sulfobutanoic acid |
InChI |
InChI=1S/C20H38O7S.2C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-19(21)17-18(20(22)23)28(24,25)26;2*3-1-2-4/h18H,2-17H2,1H3,(H,22,23)(H,24,25,26);2*4H,1-3H2 |
InChI Key |
ZQPSZEIBOCJYMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC(C(=O)O)S(=O)(=O)O.C(CO)N.C(CO)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Molecular Engineering of 1 Hexadecyl Hydrogen 2 Sulphosuccinate Analogues
Novel Synthetic Routes and Reaction Optimisation Strategies for Hexadecyl Sulphosuccinates
Traditional synthesis of sulphosuccinate esters typically involves a two-step process: the esterification of maleic anhydride (B1165640) with an alcohol, such as hexadecanol, to form a maleic acid monoester, followed by the sulfonation of the double bond with a sulfite (B76179) agent ontosight.aigoogle.comgoogle.com. While effective, research has moved towards novel routes that offer greater efficiency, sustainability, and control over the final product.
Optimisation strategies for conventional methods often involve exploring various catalysts like p-Toluenesulfonic Acid, zinc acetate, or boric acid to improve reaction rates and yields during the initial esterification step google.com. However, significant advancements are being made through the adoption of entirely new synthetic paradigms.
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high specificity and mild reaction conditions. frontiersin.org The application of enzymes, particularly lipases, to the synthesis of esters is a well-established green alternative to chemical catalysis. In the context of sulphosuccinates, enzymatic approaches can be applied to the initial esterification step.
Enzymes like Candida antarctica lipase (B570770) B (CALB) have been successfully used for the preparation of various esters. ucl.ac.uk This biocatalytic method offers several advantages:
High Selectivity : Enzymes can react with specific functional groups, often eliminating the need for protection and deprotection steps that are common in traditional synthesis and generate waste. acs.org
Mild Conditions : Enzymatic reactions typically occur at or near room temperature and atmospheric pressure, reducing energy consumption.
Reduced Waste : The high selectivity minimizes the formation of by-products, leading to cleaner reaction profiles and simpler purification processes.
While the direct enzymatic sulfonation step is less common, the use of biocatalysts for the initial ester formation represents a significant move towards more sustainable production of hexadecyl sulphosuccinates. Research into sulfoxide (B87167) reductases and other enzymes that act on sulfur-containing compounds may pave the way for fully biocatalytic routes in the future. frontiersin.orgalmacgroup.comnih.gov
The synthesis of 1-Hexadecyl Hydrogen 2-Sulphosuccinate analogues is increasingly guided by the twelve principles of green chemistry, which advocate for the reduction of waste, use of renewable resources, and design of safer chemical processes. sigmaaldrich.comoecd-ilibrary.orgafyren.com
Key green chemistry strategies applied to sulphosuccinate synthesis include:
Atom Economy : Designing synthetic pathways to maximize the incorporation of all reactant materials into the final product. acs.org Catalytic routes are inherently superior to stoichiometric ones in this regard. acs.orgwiley-vch.de
Use of Renewable Feedstocks : Utilizing fatty alcohols derived from plant-based sources for the hexadecyl chain aligns with the principle of using renewable raw materials. afyren.com
Safer Solvents and Reaction Conditions : This includes exploring solvent-free reaction conditions or replacing hazardous organic solvents with greener alternatives like water or ionic liquids. nih.govresearchgate.net
Catalysis : The use of reusable solid acid catalysts or biocatalysts instead of corrosive and difficult-to-recycle liquid acids reduces waste and improves process safety. oecd-ilibrary.orgwiley-vch.de
Reduce Derivatives : As mentioned, enzymatic synthesis can avoid the use of blocking or protecting groups, which simplifies the process and cuts down on reagent use and waste generation. acs.orgsigmaaldrich.com
The following table summarizes the comparison between traditional and green chemistry approaches for the esterification step in sulphosuccinate synthesis.
Table 1: Comparison of Synthetic Approaches for Sulphosuccinate Esterification
| Feature | Traditional Chemical Synthesis | Green Biocatalytic Synthesis |
|---|---|---|
| Catalyst | Strong mineral acids (e.g., H₂SO₄) or organometallic catalysts google.com | Enzymes (e.g., Lipases) ucl.ac.uk |
| Temperature | Often elevated (e.g., 70-200°C) google.com | Mild (e.g., 25-60°C) frontiersin.org |
| Solvent | Often organic solvents | Can be solvent-free or in aqueous media researchgate.net |
| Selectivity | Moderate, may require protecting groups | High, often eliminates need for protecting groups acs.org |
| Waste Profile | Higher, due to catalyst neutralization and by-products | Lower, due to catalyst reusability and higher selectivity |
Flow chemistry, where reactions are conducted in a continuously flowing stream, offers significant advantages over traditional batch processing for the large-scale production of chemicals like sulphosuccinates. ltf-gmbh.comseqens.com This technology utilizes microreactors or tube reactors, providing superior control over reaction parameters. vapourtec.com
Key benefits for sulphosuccinate production include:
Enhanced Safety : The small reaction volumes at any given time minimize the risks associated with handling reactive chemicals and managing exothermic reactions. ltf-gmbh.comseqens.com
Improved Heat and Mass Transfer : The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to faster reaction rates and higher yields. vapourtec.com
High Reproducibility and Scalability : Once optimized, a flow process can be easily scaled up by extending the operation time or by "numbering up" (running multiple reactors in parallel), ensuring consistent product quality. seqens.com
Reduced Environmental Footprint : Flow processes often use less solvent and energy compared to batch reactions, contributing to a greener manufacturing profile. seqens.com
The two-step synthesis of hexadecyl sulphosuccinate is well-suited for a "telescoped" flow process, where the output from the first reactor (esterification) is fed directly into a second reactor for the sulfonation step, potentially eliminating the need for intermediate isolation and purification. vapourtec.com
Stereoselective Synthesis and Enantiomeric Enrichment of Sulphosuccinate Architectures
The sulphosuccinate moiety contains a chiral center at the carbon atom bearing the sulfonic acid group. The synthesis of enantiomerically pure or enriched sulphosuccinates is an area of advanced research, as the stereochemistry can influence the surfactant's self-assembly behavior and interaction with other chiral molecules. nih.gov
Approaches to achieving stereoselectivity include:
Chiral Catalysis : Employing chiral catalysts during the sulfonation step could potentially favor the formation of one enantiomer over the other. Stereoselective synthesis of related molecules like sulfones has been achieved using copper-based catalysts. organic-chemistry.org
Enzymatic Resolution : Biocatalytic kinetic resolution is a powerful method for separating enantiomers. frontiersin.org An enzyme could be used to selectively react with one enantiomer in a racemic mixture of the sulphosuccinate precursor, allowing the unreacted, enantiomerically enriched form to be isolated. ucl.ac.ukalmacgroup.com
Preferential Crystallization : This technique involves the crystallization-induced resolution of a racemic mixture. Under specific conditions, one enantiomer may crystallize out of solution preferentially, leading to the enrichment of the other in the mother liquor. mdpi.com
The ability to control the stereochemistry of sulphosuccinate architectures opens up possibilities for their use in chiral separations, asymmetric catalysis, and creating highly ordered supramolecular structures.
Functionalisation and Derivatisation of the Hexadecyl Chain and Sulphosuccinate Moiety
Modifying the molecular structure of 1-Hexadecyl Hydrogen 2-Sulphosuccinate is a key strategy for fine-tuning its properties. Functionalisation can be targeted at either the hydrophobic alkyl chain or the hydrophilic headgroup. nih.gov
Derivatisation of the hexadecyl chain can involve:
Introducing unsaturation (double or triple bonds), which can alter the packing of the surfactant molecules and affect properties like the critical micelle concentration (CMC). researchgate.net
Varying the chain length or introducing branching to modify the hydrophobicity and geometry of the tail.
Incorporating functional groups like hydroxyl or ether linkages to impart new properties. researchgate.net
Derivatisation of the sulphosuccinate moiety can include:
Creating unsymmetrical diesters by reacting the second carboxylic acid group with a different alcohol. google.comresearchgate.net
Modifying the sulfonic acid group to a sulfonate ester or amide.
Attaching other functional units to the headgroup, such as poly(ethylene glycol) chains, to alter solubility and interaction with surfaces. google.com
The primary function of surfactants is their ability to self-assemble in solution to form aggregates like micelles, vesicles, or liquid crystals. nih.gov The modifications described above are instrumental in controlling this behavior for specific applications. nih.gov
Impact on Critical Micelle Concentration (CMC) : The CMC is the concentration at which micelles begin to form. Altering the hydrophobic chain has a significant impact. For instance, studies on AOT (Aerosol-OT, a related sulphosuccinate) homologues show that introducing unsaturation into the alkyl chains generally increases the CMC compared to the saturated analogue. researchgate.net
Control of Aggregate Morphology : The geometry of the surfactant molecule, dictated by the relative size of the headgroup and tail, determines the shape of the aggregates. For example, increasing the bulkiness of the headgroup or using two alkyl chains can promote the formation of vesicles or bilayers instead of spherical micelles. nih.gov
Functional Assemblies : By incorporating specific functional groups, the resulting supramolecular assemblies can be designed for particular tasks. For example, lanthanide ions have been incorporated into sulfosuccinate (B1259242) aggregates to create organized assemblies with unique photochemical properties. nih.gov These tailored assemblies can act as nanoreactors, drug delivery vehicles, or templates for material synthesis. nih.govresearchgate.netresearchgate.net
The following table illustrates how structural modifications can influence key surfactant properties.
Table 2: Influence of Molecular Modification on Supramolecular Properties
| Modification | Effect on Molecular Structure | Impact on Self-Assembly |
|---|---|---|
| Increased Alkyl Chain Length | Increases hydrophobicity | Decreases CMC, promotes formation of larger or elongated aggregates rsc.org |
| Unsaturation in Alkyl Chain | Introduces a "kink" in the tail | Increases CMC, disrupts ordered packing researchgate.net |
| Branched Alkyl Chain | Increases cross-sectional area of tail | Increases CMC, can favor different aggregate shapes |
| Larger/Functional Headgroup | Increases hydrophilicity and steric bulk | Increases CMC, can change aggregate morphology (e.g., from spheres to rods or vesicles) nih.gov |
| Stereochemistry | Alters 3D arrangement of headgroup | Can influence packing efficiency and lead to chiral aggregates researchgate.net |
Covalent Grafting and Polymerisation Studies involving Sulphosuccinate Monomers
Sulphosuccinate monomers, particularly those designed to be reactive, are utilized in polymerization processes to create functional polymers with integrated surfactant properties. These reactive surfactants, or "surfmers," can be covalently bonded into a polymer backbone, which can prevent the surfactant from migrating or desorbing from the final product, a common issue with conventional, physically adsorbed surfactants. google.com
Studies have explored the use of reactive sulfosuccinate surfactants in emulsion polymerization. lehigh.edu For example, sodium dodecyl allyl sulfosuccinate, a reactive surfmer, has been used in the emulsion polymerization of styrene (B11656). lehigh.edu The presence of a polymerizable group (like an allyl group) allows the surfactant to copolymerize with the primary monomer (styrene). lehigh.edu This covalent incorporation leads to latexes with enhanced stability and films where surfactant migration is significantly reduced. google.comlehigh.edu
Covalent grafting can also be achieved through other polymerization methods. The "grafting-from" approach involves initiating polymer growth from a surface that has been modified with initiator sites. researchgate.netdiva-portal.org While not specific to 1-hexadecyl hydrogen 2-sulphosuccinate, this technique is a key methodology in polymer engineering. For instance, anionic polymerization of styrene has been initiated from surfaces modified with biphenyllithium moieties to create dense polymer brushes. researchgate.net This highlights a potential route for covalently attaching specifically designed polymer chains to sulphosuccinate structures, provided a suitable initiator group is incorporated into the monomer.
The table below summarizes findings from polymerization studies involving various reactive monomers, illustrating the principles applicable to sulphosuccinate surfmers.
| Monomer System | Polymerization Type | Key Findings | Reference |
|---|---|---|---|
| Styrene / Sodium Dodecyl Allyl Sulfosuccinate (Reactive Surfactant) | Emulsion Polymerization | Unusual kinetics observed; reaction rate (Rp) was not directly proportional to the number of particles (Np). Covalent binding of the surfactant reduced migration in final films. | lehigh.edu |
| Styrene / Sodium 4-(ω-acryloyloxyalkyl)oxy Benzene (B151609) Sulfonate (SABS-n) | Emulsion Copolymerization | Produced small latex particles (16-30 nm). High surface coverage of the polymerized surfactant was achieved, providing excellent latex stability. | acs.org |
| Acrylamide / Styrene in Inverse Microemulsion | Radical (Co)polymerization | Styrene decreased the rate of polymerization. The initiator type (oil- vs. water-soluble) significantly affected the reaction rates. | cmu.edu |
| Vinyl Acetate / Dioctyl Sodium Sulfosuccinate (AOT) | Microemulsion Polymerization | Reaction rates and conversions increased with higher initiator concentration and temperature. Initiator choice (e.g., KPS vs. V-50) influenced rates due to electrostatic interactions. | researchgate.net |
Purity Assessment and Advanced Separation Techniques for Synthetic Products
Advanced Separation and Analytical Techniques:
A variety of analytical methods are employed to determine the composition and purity of sulfosuccinate products.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for separating and quantifying components in surfactant mixtures. researchgate.netresearchgate.net Different detectors can be used depending on the analyte's properties. A comparative study on dioctyl sodium sulfosuccinate (AOT) evaluated UV, evaporative light scattering (ELSD), and conductivity detectors (CD). researchgate.net The conductivity detector showed the lowest detection limit, making it highly sensitive for quantitative analysis. researchgate.net HPLC coupled with mass spectrometry (LC-MS) is also a powerful tool for identifying and quantifying diester and monoester impurities in commercial products. researchgate.net
Capillary Electrophoresis (CE): This technique is effective for separating charged species like sulfonate and sulfate (B86663) surfactants. acs.org The choice of buffer cation in CE can significantly affect the separation of different anionic surfactants. acs.org
Potentiometric Titration: Potentiometric methods, often using ion-selective electrodes, are widely used for the determination of anionic surfactants. researchgate.net These sensors can be designed to be selective for specific surfactant types. researchgate.net
Spectroscopic Methods: While not a separation technique, Fourier-transform infrared spectroscopy (FT-IR) is used to confirm the synthesis of sulfosuccinates by identifying characteristic functional groups. researchgate.net
The purification of the synthesized product often involves precipitation and filtration steps. For example, in the production of high-purity dioctyl sodium sulfosuccinate, an organic solvent is added after the reaction to dissolve the product and precipitate excess sulfonating agents and inorganic salts, which are then removed by filtration. google.com
The following table details various analytical techniques used for the assessment of sulfosuccinate surfactants.
| Technique | Application | Key Parameters & Findings | Reference |
|---|---|---|---|
| Liquid Chromatography–Mass Spectrometry (LC-MS) | Quantitative determination of diester and monoester impurities in commercial AOT. | Successfully quantified concentrations of the main diester surfactant and two surface-active monoester by-products. | researchgate.net |
| HPLC with various detectors (UV, ELSD, CD) | Quantitative analysis of AOT. | Detection limits were 13 µg/mL (CD), 78 µg/mL (UV), and 155 µg/mL (ELSD), showing CD to be most sensitive. | researchgate.net |
| Capillary Electrophoresis (CE) | Separation of sulfonate and sulfate surfactants. | The buffer cation plays a critical role in achieving effective separation of different anionic surfactant classes. | acs.org |
| Potentiometric Sensors | Determination of anionic surfactants in various samples. | Plasticized polymer membrane electrodes based on ion associates are commonly used for selective detection. | researchgate.net |
| Flow Injection Analysis (FIA) with Tensammetric Detection | Rapid determination of ionic and non-ionic surfactants. | Allows for a high sample throughput (approx. 60 samples/hour) for process stream monitoring. The method is accurate but lacks selectivity between different surfactant types. | utwente.nl |
Table of Compound Names
| EINECS Number | IUPAC Name | Common Name / Synonym |
| 300-085-7 | 4-hexadecoxy-4-oxo-2-sulfobutanoic acid | 1-Hexadecyl Hydrogen 2-Sulphosuccinate |
| 209-406-4 | Sodium bis(2-ethylhexyl) sulfosuccinate | Dioctyl sodium sulfosuccinate; AOT |
| 204-019-2 | Sodium dodecyl sulfate | SDS |
| 202-680-1 | Maleic anhydride | Maleic anhydride |
| N/A | Sodium dodecyl allyl sulfosuccinate | TREM LF-40 |
| N/A | Sodium 4-(ω-acryloyloxyalkyl)oxy benzene sulfonate | SABS |
| N/A | Styrene | Styrene |
| N/A | Acrylamide | Acrylamide |
| N/A | Vinyl acetate | Vinyl acetate |
| N/A | 2-aminoethanol | Ethanolamine |
Sophisticated Analytical Characterization Techniques and Method Development for 1 Hexadecyl Hydrogen 2 Sulphosuccinate
Chromatographic Separations for Complex Sulphosuccinate Mixtures
Chromatographic methods are essential for separating the primary sulphosuccinate compound from related impurities and by-products that may be present in industrial formulations. The choice of technique depends on the specific properties of the analytes, such as polarity, volatility, and size.
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of sulphosuccinate surfactants. semanticscholar.org Given their low volatility and thermal lability, LC is the preferred separation method. The technique allows for the separation of complex mixtures containing the main compound, its isomers, and other surface-active by-products. semanticscholar.orgresearchgate.net High-resolution mass spectrometry (HRMS) platforms, such as Time-of-Flight (ToF) or Orbitrap, are particularly valuable as they provide exact mass measurements, which aids in the confident identification of molecular formulas for both known and unknown compounds within the mixture. semanticscholar.orgnih.gov
In a typical workflow, a reverse-phase LC method is developed to separate components based on their hydrophobicity. The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this class of compounds, often in negative ion mode to deprotonate the acidic sulphonate and carboxylate groups. nih.govuniba.it The resulting mass spectrum provides the molecular weight of the parent ion. Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions, allowing for unambiguous structural confirmation and differentiation between isomers. nih.gov This method has been successfully used to quantify sulphosuccinate diesters and their isomeric monoester by-products in a single analytical run. researchgate.net
Table 1: Typical LC-MS Method Parameters for Sulphosuccinate Analysis
| Parameter | Description |
|---|---|
| LC Column | C18-bonded silica (B1680970) (e.g., 250 x 4.6 mm, 4 µm) researchgate.net |
| Mobile Phase | Gradient elution with methanol-water or acetonitrile-water systems semanticscholar.orgnih.gov |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode nih.gov |
| Mass Analyzer | Time-of-Flight (ToF), Orbitrap, or Triple Quadrupole (QqQ) semanticscholar.orgnih.gov |
| Detection Mode | Full scan for identification, MS/MS for structural confirmation, Selected Ion Monitoring (SIM) for quantification |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Sulphosuccinate Species
While 1-Hexadecyl Hydrogen 2-Sulphosuccinate itself is a salt and thus non-volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is a crucial technique for analyzing volatile species that may be present in a technical-grade product. These can include residual solvents, unreacted starting materials such as fatty alcohols, or volatile degradation by-products. For certain related compounds like sulfonate esters, specific GC-MS methods have been developed for their quantitative analysis as potential impurities in active pharmaceutical ingredients. shimadzu.com
For a comprehensive analysis of a sulphosuccinate sample, a headspace GC-MS method could be employed to identify and quantify highly volatile organic compounds. For semi-volatile components, a liquid injection following solvent extraction might be used. The coupling of GC with a mass spectrometer allows for the confident identification of separated compounds by comparing their mass spectra to established libraries. shimadzu.com In advanced setups, a detector splitting system can be used to send the column effluent to both a mass spectrometer and a sulfur-specific detector, such as a sulfur chemiluminescence detector (SCD), simultaneously. This approach provides an unambiguous way to identify sulfur-containing compounds in a complex chromatogram, even if they co-elute with other matrix components. shimadzu.com
Capillary Electrophoresis and Field-Flow Fractionation for Size-Based Separations
Capillary Electrophoresis (CE) has emerged as a powerful technique for the separation of surfactants, including anionic types like sulphosuccinates. nih.gov Separation in CE is based on the differential migration of ions in an electric field. libretexts.org This method offers high efficiency and resolution, making it suitable for analyzing complex isomeric mixtures. nih.gov To enhance the separation of homologous or isomeric surfactants, various buffer additives such as organic solvents or cyclodextrins can be employed. nih.gov While UV detection is common, coupling CE with mass spectrometry provides superior sensitivity and specificity. However, challenges such as signal suppression can occur, as highly surface-active surfactant molecules can interfere with the electrospray ionization process. acs.org
Field-Flow Fractionation (FFF) is a family of separation techniques that are exceptionally well-suited for characterizing macromolecules and particulate materials based on size, without a stationary phase. acs.orgwikipedia.org Asymmetrical Flow FFF (AF4) is the most common variant. researchgate.net This technique is particularly gentle, making it ideal for studying the size distribution of surfactant micelles or aggregates of 1-Hexadecyl Hydrogen 2-Sulphosuccinate in solution, as it avoids the high shear forces and potential for adsorption associated with packed chromatography columns. researchgate.netnih.gov In FFF, a laminar flow of liquid moves through a thin, open channel, while a perpendicular force field (the cross-flow) pushes the analyte towards an accumulation wall. wikipedia.org Smaller particles, having higher diffusion rates, form a more diffuse layer and are swept away more quickly by the parabolic flow profile, thus eluting earlier than larger particles. This allows for a precise, size-based separation of complex colloidal systems. acs.org
Spectroscopic Approaches for Molecular Fingerprinting and Quantitative Analysis
Spectroscopic techniques provide detailed information about molecular structure, conformation, and the presence of specific functional groups. They are indispensable for the definitive identification and characterization of 1-Hexadecyl Hydrogen 2-Sulphosuccinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for the unambiguous structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments are used to determine the precise connectivity and conformation of 1-Hexadecyl Hydrogen 2-Sulphosuccinate. The chemical structure of ethoxylated alkyl sulfosuccinates has been confirmed using FTIR and ¹H NMR spectroscopy. researchgate.net
The ¹H NMR spectrum provides key information based on chemical shift, integration, and multiplicity. hw.ac.uk For 1-Hexadecyl Hydrogen 2-Sulphosuccinate, distinct signals would be expected for the different protons in the molecule. The long hexadecyl alkyl chain would show a characteristic triplet for the terminal methyl group (CH₃) around 0.8-1.0 ppm, multiple overlapping signals for the methylene (B1212753) (CH₂) groups between approximately 1.2-1.6 ppm, and a distinct signal for the methylene group attached to the ester oxygen (-O-CH₂-) at a lower field, typically 3.3-4.5 ppm. libretexts.org The protons on the succinate (B1194679) backbone are diastereotopic and would appear as complex multiplets, with their chemical shifts influenced by the adjacent electron-withdrawing ester and sulphonate groups. pressbooks.pub Two-dimensional NMR techniques are then used to establish correlations between protons and carbons to assemble the final structure. emerypharma.com
Table 2: Predicted ¹H NMR Chemical Shifts for 1-Hexadecyl Hydrogen 2-Sulphosuccinate
| Proton Type | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Terminal Methyl | -CH₂-CH₃ | 0.7 – 1.3 | Triplet (t) |
| Alkyl Methylene | -(CH₂ )₁₄- | 1.2 – 1.6 | Multiplet (m) |
| Ester Methylene | -O-CH₂ -R | 3.3 – 4.5 | Triplet (t) |
| Succinate Methylene | -OOC-CH₂ - | ~2.5 - 3.0 | Multiplet (m) |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. nih.govsdu.dk These methods are valuable for confirming the key structural features of 1-Hexadecyl Hydrogen 2-Sulphosuccinate and for quality control purposes. nih.gov
In the FTIR spectrum, strong absorption bands would be observed for the carbonyl group (C=O) of the ester at approximately 1730-1750 cm⁻¹. The sulphonate group (SO₃⁻) would exhibit characteristic strong, asymmetric, and symmetric stretching vibrations. The spectrum would also be dominated by the C-H stretching vibrations of the long hexadecyl chain in the 2850-3000 cm⁻¹ region. researchgate.net Raman spectroscopy would also detect these groups, providing complementary information. sonar.chresearchgate.net The combination of these techniques provides a detailed molecular fingerprint for the compound. nih.gov
Table 3: Key Vibrational Frequencies for 1-Hexadecyl Hydrogen 2-Sulphosuccinate
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Alkyl C-H | Stretching | 2850 – 3000 | Strong | Strong |
| Ester C=O | Stretching | 1730 – 1750 | Strong | Medium |
| Sulphonate S=O | Asymmetric Stretch | 1150 – 1250 | Strong | Weak |
| Sulphonate S=O | Symmetric Stretch | 1030 – 1080 | Strong | Medium |
Advanced UV-Vis Spectrophotometry for Complexation Studies
UV-Vis spectrophotometry is a valuable technique for investigating the complexation behavior of surfactants like 1-Hexadecyl Hydrogen 2-Sulphosuccinate with other molecules, such as dyes, polymers, or active pharmaceutical ingredients. libretexts.org The formation of a complex can lead to changes in the electronic environment of a chromophore, resulting in a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity. nih.gov
In a typical experiment, a solution of a chromophoric probe molecule would be prepared, and its UV-Vis spectrum recorded. Aliquots of a solution of 1-Hexadecyl Hydrogen 2-Sulphosuccinate would then be incrementally added. Changes in the absorption spectrum upon addition of the surfactant, such as a bathochromic (red) or hypsochromic (blue) shift, would indicate an interaction and the formation of a complex. nih.gov By analyzing the spectral data at different surfactant concentrations, it is possible to determine the binding constant and stoichiometry of the complex.
Microscopy and Scattering Techniques for Supramolecular Structures
Small-Angle X-ray Scattering (SAXS) for Micellar and Aggregate Morphologies
Small-Angle X-ray Scattering (SAXS) is a powerful technique for elucidating the size, shape, and internal structure of micelles and other aggregates formed by surfactants in solution. researchgate.net When a beam of X-rays is passed through a solution containing 1-Hexadecyl Hydrogen 2-Sulphosuccinate micelles, the X-rays are scattered by the electrons in the system. The resulting scattering pattern provides information about the electron density fluctuations, which are related to the structure of the aggregates.
By analyzing the SAXS data, researchers can determine key parameters of the micelles, such as their radius of gyration, shape (e.g., spherical, ellipsoidal, cylindrical), and aggregation number (the number of surfactant molecules per micelle). researchgate.net This information is crucial for understanding how the surfactant behaves in solution and how its aggregation properties are influenced by factors such as concentration, temperature, and the presence of additives.
Dynamic Light Scattering (DLS) for Hydrodynamic Size and Stability of Assemblies
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic size of particles and molecules in suspension or solution. wyatt.com When a laser beam is directed at a solution containing micelles of 1-Hexadecyl Hydrogen 2-Sulphosuccinate, the particles scatter the light. Due to their Brownian motion, the intensity of the scattered light fluctuates over time. DLS measures these fluctuations to determine the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic radius via the Stokes-Einstein equation. wyatt.com
DLS is particularly useful for assessing the size distribution and stability of surfactant assemblies. A narrow size distribution indicates a monodisperse system of micelles, while a broad distribution suggests polydispersity or the presence of larger aggregates. The technique can also be used to monitor changes in micelle size as a function of environmental conditions, providing insights into the stability of the supramolecular structures. While DLS provides an equivalent spherical size, it can still offer valuable information for non-spherical particles. malvernpanalytical.com
Electroanalytical Methods for Interfacial Phenomena and Concentration Determination
Conductometry and Potentiometry in Solution Phase Analysis
Conductometry and potentiometry are electrochemical techniques that can be employed to study the behavior of ionic surfactants like 1-Hexadecyl Hydrogen 2-Sulphosuccinate in solution. Conductometry measures the electrical conductivity of a solution, which is dependent on the concentration and mobility of the ions present. For an ionic surfactant, the conductivity typically shows a distinct change in slope at the critical micelle concentration (CMC), allowing for its determination.
Potentiometry, using ion-selective electrodes, can also be used to determine the CMC by monitoring the activity of the surfactant counter-ions or the surfactant anions themselves as a function of the total surfactant concentration.
Electrochemical Characterisation of Adsorption at Interfaces
The adsorption of 1-Hexadecyl Hydrogen 2-Sulphosuccinate at various interfaces (e.g., electrode-solution, air-water) can be investigated using a range of electrochemical techniques. Techniques such as cyclic voltammetry, impedance spectroscopy, and tensiometry can provide information on the adsorption kinetics, the orientation of the surfactant molecules at the interface, and the formation of adsorbed layers. researchgate.net The electrochemical adsorption of species onto electrode surfaces is a complex phenomenon that can be studied through methods that distinguish between different types of adsorbed species. researchgate.netntnu.edu
Environmental Biogeochemistry and Transformational Pathways of Sulphosuccinate Derivatives
Abiotic Degradation Mechanisms and Kinetics
Abiotic degradation involves non-biological processes such as photodegradation, hydrolysis, and oxidation, which can break down these surfactant molecules.
Photodegradation Pathways and Quantum Yields
Photodegradation, or the breakdown of molecules by light, is a relevant abiotic process for some sulphosuccinates. For instance, certain sulphosuccinate derivatives can be decomposed by ultraviolet (UV) light. In one study, the application of UV light (254 nm), both alone and in combination with hydrogen peroxide (H2O2), resulted in the degradation of over 96% of the sulphosuccinate OBS in an aqueous solution pops.int. However, this process can lead to the formation of complex by-products pops.int.
The atmospheric degradation of these compounds has also been estimated. For bis(2-ethylhexyl) sodium sulfosuccinate (B1259242), a common derivative also known as DOSS, the vapor-phase reaction with photochemically produced hydroxyl radicals is a key pathway. The estimated rate constant for this reaction is approximately 21.8 x 10⁻¹² cm³/molecule-sec at 25°C. This corresponds to an atmospheric half-life of about 18 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³ nih.gov.
Hydrolytic Stability and pH-Dependent Transformations
The stability of sulphosuccinates in water is highly dependent on pH due to the presence of ester linkages, which are susceptible to hydrolysis. Generally, these compounds are stable in acidic and neutral solutions nih.gov. Branched-chain sulphosuccinates, such as sodium 1,4-diisobutyl sulfosuccinate, exhibit greater stability in acidic conditions compared to their linear-chain counterparts .
However, in alkaline environments (pH > 8), the ester bonds undergo hydrolysis nih.gov. This chemical transformation breaks the molecule down into its constituent parts. For example, the hydrolysis of sodium 1,4-diisobutyl sulfosuccinate yields sulfosuccinic acid and isobutanol . This pH-dependent degradation is a critical factor in the environmental persistence of these surfactants.
Oxidative Degradation in Aquatic and Atmospheric Environments
Oxidative processes contribute to the degradation of sulphosuccinate derivatives. In aquatic environments, advanced oxidation processes using agents like hydrogen peroxide combined with UV light can effectively decompose these surfactants pops.int. In the atmosphere, the primary oxidative degradation pathway is the reaction with hydroxyl radicals (•OH), as previously noted for DOSS, which leads to a relatively short atmospheric half-life nih.gov.
Biotic Transformation and Mineralisation Processes
Microorganisms play a crucial role in the ultimate breakdown and mineralization of sulphosuccinate derivatives in the environment.
Microbial Degradation Pathways in Aerobic and Anaerobic Conditions
The biodegradability of sulphosuccinates can vary significantly based on their specific chemical structure. Some derivatives, like dihexyl sodium sulfosuccinate, have been observed to have a low degree of biodegradability and mineralization researchgate.net. The process often begins with hydrolysis of the ester bonds, which can be facilitated by microbial enzymes, followed by the degradation of the resulting components google.com.
The interaction between surfactants and microbes can be complex. In a study on tributyltin (TBT) remediation, low concentrations of sodium dihexylsulfosuccinate (SDHS) enhanced the bacterial degradation of TBT by forming a complex that improved the interaction between the pollutant and bacteria researchgate.net. However, at concentrations above the critical micelle concentration (CMC), the surfactant exhibited toxic effects on the microorganisms, inhibiting degradation researchgate.net. This indicates that the concentration of the sulphosuccinate derivative is a key factor in its own biodegradation and its effect on the degradation of other pollutants.
Identification of Metabolites and Degradation Products
The initial step in the degradation of dialkyl sulphosuccinates, whether biotic or abiotic, is typically the cleavage of the ester linkages. This process results in the formation of the corresponding alcohol(s) and a sulfosuccinate salt. For example, the metabolism of sodium dicyclohexyl sulfosuccinate produces cyclohexanol (B46403) oecd.org. Similarly, the hydrolysis of sodium 1,4-diisobutyl sulfosuccinate generates isobutanol and sulfosuccinic acid . These initial metabolites can then be further broken down by microorganisms in the environment.
Data Table 1: Comparison of Common Sulphosuccinate Derivatives
| Compound Name | Molecular Formula | Alkyl Chain Structure | Key Properties |
| Sodium 1,4-diisobutyl sulfosuccinate | C12H21NaO7S | Branched (isobutyl) | Good wetting agent; more stable in acidic conditions than linear analogs. |
| Sodium dioctyl sulfosuccinate (DOSS) | C20H37NaO7S | Linear (octyl) | Used in pharmaceuticals; stable in acidic/neutral solutions, hydrolyzes in alkaline. nih.gov |
| Sodium dihexyl sulfosuccinate | C16H29NaO7S | Linear (hexyl) | Used in detergents; shows low biodegradability. researchgate.net |
| Sodium dicyclohexyl sulfosuccinate | C18H29NaO7S | Cycloaliphatic (cyclohexyl) | Enhanced thermal resistance. |
Microbial Community Dynamics and Enzyme Systems Involved in Sulphosuccinate Biotransformation
The biotransformation of sulphosuccinate derivatives like Docusate (B154912) Sodium (DOSS) is a critical pathway for their removal from the environment. Docusate sodium is recognized as being readily biodegradable, which suggests active microbial degradation processes. amazonaws.com Studies on the gut microbiome have provided insights into the microbial dynamics influenced by this compound. Research using in-vitro models of the human intestinal microbial ecosystem (SHIME) demonstrated that exposure to Docusate Sodium at conventional doses leads to a global dysregulation of lipids and metabolites in both proximal and distal colon compartments. nih.gov This indicates a significant impact on the metabolic activity and composition of the microbial community. nih.gov
While specific enzymes responsible for the complete breakdown of Docusate Sodium in environmental systems are not extensively detailed in the available literature, the degradation pathway likely involves esterases and sulfatases. Esterase enzymes would be responsible for the initial hydrolysis of the ester bonds, a key step in breaking down the molecule. This initial cleavage would separate the sulfosuccinate moiety from the dioctyl side chains. Following this, desulfonation, likely carried out by sulfatase enzymes, would remove the sulfonate group, a common mechanism in the biodegradation of sulfonated surfactants.
Some research has pointed to the ability of certain bacterial strains, such as those from the Burkholderia cepacia complex (Bcc), to thrive in environments contaminated with substances like Docusate Sodium. taylorandfrancis.com These organisms are known for their metabolic versatility and ability to utilize a wide range of organic compounds as nutrient sources. The enzymatic systems of such bacteria are prime candidates for investigating the specific pathways of sulphosuccinate biotransformation. Furthermore, studies on self-emulsifying drug delivery systems (SEDDS) containing anionic surfactants like docusate have shown that these formulations can offer protection against enzymatic degradation by certain enzymes, which implies a direct interaction between the surfactant and the enzymes. researchgate.net
Environmental Partitioning and Transport Modelling
The environmental distribution of sulphosuccinates is governed by their physicochemical properties, particularly their nature as anionic surfactants which influences their interaction with soil, sediment, and water. pdr.net
Sorption and Desorption Dynamics in Soil and Sediment Matrices
The sorption and desorption behavior of sulphosuccinates like Docusate Sodium in soil and sediment is a key factor controlling their environmental mobility and bioavailability. As an anionic surfactant, its sorption is influenced by soil properties such as organic matter content, clay content, and pH. researchgate.netnih.gov
Studies on similar compounds, such as non-steroidal anti-inflammatory drugs (NSAIDs), which often exist as anions in the soil environment, show that sorption is highly dependent on soil organic matter and clay content. nih.govresearchgate.net For anionic compounds, sorption tends to be weaker compared to cationic or nonpolar compounds, as they can be repelled by the negatively charged surfaces of clay and organic matter. However, interactions such as cation bridging can facilitate sorption.
Research on the sorption and desorption of other organic anions has demonstrated that these processes can be complex and exhibit hysteresis, where the desorption process does not follow the same path as sorption. frontiersin.org This can lead to a fraction of the compound becoming irreversibly bound to the soil matrix. The presence of other compounds in a mixture can also influence sorption behavior through competitive or cooperative adsorption mechanisms. researchgate.net For Docusate Sodium, its surfactant properties mean it can alter the surface characteristics of the soil particles themselves, further complicating sorption dynamics.
Table 1: Factors Influencing Sorption-Desorption of Anionic Surfactants in Soil
| Parameter | Influence on Sorption | Research Finding Context |
|---|---|---|
| Soil Organic Matter (SOM) | Generally increases sorption for organic compounds. | SOM is a primary determinant for the sorption of many organic chemicals, including anions, by providing hydrophobic partitioning sites. nih.govfrontiersin.org |
| Clay Content | Can increase or decrease sorption depending on clay type and pH. | Negatively charged clay surfaces can repel anions, but certain clays (B1170129) may have anion exchange sites or facilitate cation bridging. nih.gov |
| pH | Affects the charge of both the surfactant and soil surfaces. | Lower pH can increase sorption of some anions by making soil surfaces more positively charged. nih.gov |
| Cation Bridging | Divalent cations (e.g., Ca²⁺, Mg²⁺) can bridge negatively charged surfactant molecules and negatively charged soil surfaces, increasing sorption. | This mechanism is significant for the sorption of anionic compounds on clay and organic matter. researchgate.net |
Leaching and Mobility in Subsurface Environments
The potential for Docusate Sodium and other sulphosuccinates to leach from soil into groundwater is a significant environmental concern. nih.gov Leaching is inversely related to sorption; compounds that sorb weakly to soil particles are more likely to be mobile and transported with percolating water. nih.gov
Given that Docusate Sodium is an anionic surfactant, it is expected to have a moderate to high potential for leaching, particularly in soils with low organic matter and clay content. amazonaws.comnih.gov Studies on the leaching of other anionic organic compounds have shown that they can be mobile in soil environments. For example, research on NSAIDs found that a significant percentage of the applied chemicals could be leached from soil columns, indicating a risk to groundwater. nih.gov The mobility was found to be related to the compound's pKa and the soil's properties. nih.gov The presence of dissolved organic matter (DOM) did not necessarily facilitate leaching, while increased salinity (e.g., from CaCl₂) could reduce the amount of leached compound. nih.gov
Table 2: Leaching Potential of Anionic Organic Compounds in Different Soil Types
| Soil Type | Organic Matter Content | Clay Content | Leaching Potential | Rationale |
|---|---|---|---|---|
| Sandy Soil | Low | Low | High | Low sorption capacity due to fewer binding sites leads to higher mobility. nih.gov |
| Loam | Medium | Medium | Moderate | Balanced texture provides sites for sorption, but percolation can still occur. researchgate.net |
| Clay Soil | Variable | High | Low to Moderate | High surface area can increase sorption, but macropore flow can sometimes lead to rapid transport. Repulsion between anionic compounds and negatively charged clay can enhance mobility. nih.govnih.gov |
Atmospheric Dispersion and Deposition Modelling of Aerosolized Sulphosuccinates
While primarily associated with soil and water contamination, sulphosuccinates like Docusate Sodium can become aerosolized through various industrial processes or environmental actions such as wind erosion of contaminated soils or bursting bubbles in water bodies. Docusate sodium is used in the synthesis of electrospun fibers, which could contribute to its aerosolization. usbio.net
Modeling the atmospheric dispersion of these aerosolized particles is complex. It depends on the particle size distribution, meteorological conditions (wind speed, direction, atmospheric stability), and the chemical's properties. Once in the atmosphere, these particles can be transported over long distances. Deposition occurs through two main processes: dry deposition (gravitational settling) and wet deposition (scavenging by rain, snow, or fog).
Theoretical and Computational Modeling of Molecular Behavior and Interfacial Phenomena
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the intrinsic properties of surfactant molecules. These methods provide insights into the electronic structure, which governs the molecule's reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimisation and Interaction Energies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For anionic surfactants similar to 4-hexadecoxy-4-oxo-2-sulfobutanoic acid, DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, are employed to optimize the molecular geometry and determine structural, energetic, and thermodynamic parameters. aljest.net These calculations provide a foundational understanding of the molecule's stable conformation.
For instance, DFT has been successfully applied to study the physicochemical features of various anionic ionic liquid surfactants. researchgate.net Such studies can reveal important information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. Furthermore, DFT is used to calculate interaction energies, for example, the energy of interaction between the surfactant molecule and solvent molecules or its adsorption energy on a surface. In a study of anionic surfactants like sodium dodecyl sulfonic acid and sodium dodecyl sulfate (B86663), DFT calculations were used to determine their structural and energetic parameters, providing a rich database for these compounds. aljest.net
| Parameter | Description | Relevance to 4-hexadecoxy-4-oxo-2-sulfobutanoic acid |
| Optimized Geometry | The lowest energy conformation of the molecule. | Determines the molecule's shape and how it packs at interfaces. |
| Interaction Energies | The strength of interaction with other molecules (e.g., water, oil). | Predicts solubility, micellization, and interfacial activity. |
| Thermodynamic Parameters | Enthalpy, entropy, and Gibbs free energy of formation. | Provides insights into the spontaneity of processes like micelle formation. |
Molecular Orbital Analysis and Spectroscopic Property Prediction
Molecular orbital (MO) analysis, another output of quantum chemical calculations, provides a deeper understanding of the electronic properties and reactivity of a surfactant molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For similar anionic surfactants, MO calculations have shown a high reactivity, promoting electrophilic interactions with adsorbents. aljest.net
Furthermore, quantum chemical calculations can predict various spectroscopic properties. For example, theoretical calculations can aid in the interpretation of experimental spectra such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR), which are used to confirm the chemical structure of synthesized surfactants like sulfosuccinate (B1259242) analogues. nih.gov Sulfur K-edge X-ray absorption spectroscopy (XAS) combined with DFT calculations has been used to determine the electronic structures of related sulfur-containing compounds. nih.govnih.gov
| MO Parameter | Description | Significance for Surfactant Behavior |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the tendency to donate electrons in chemical reactions. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the tendency to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how large ensembles of these molecules behave and interact over time. MD simulations are a cornerstone for studying the complex behaviors of surfactants in solution and at interfaces.
Self-Assembly Processes and Aggregate Formation in Solution
A defining characteristic of surfactants is their ability to self-assemble into aggregates such as micelles in solution. MD simulations are a powerful tool to investigate these processes at a molecular level. For instance, simulations on anionic surfactants like sodium dodecyl sulfate (SDS) have shown that with increasing concentration, primary micelles can agglomerate and form non-spherical aggregates. researchgate.net
Studies on dioctyl sodium sulfosuccinate (AOT), a structurally related sulfosuccinate surfactant, have utilized MD simulations to understand its self-assembly in different solvent environments. rsc.orgrsc.org These simulations can predict the critical micelle concentration (CMC) and the aggregation number of the micelles. researchgate.net The simulations reveal that in hydrophobic solvents, AOT forms reverse micelles, while in water, it forms lamellar structures. rsc.orgrsc.org The insights gained from these simulations on AOT are transferable to understanding the self-assembly of 4-hexadecoxy-4-oxo-2-sulfobutanoic acid. The process of micelle formation is often found to be entropy-driven. scispace.com
| Aggregation Parameter | Description | Insights from MD Simulations |
| Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form. | Can be predicted from simulations and is crucial for application. |
| Aggregation Number | The number of surfactant molecules in a single micelle. | Influences the size and shape of the aggregates. |
| Micelle Morphology | The shape of the aggregates (e.g., spherical, cylindrical, lamellar). | Dependent on surfactant structure, concentration, and solvent. |
Interfacial Adsorption and Orientation at Liquid-Liquid and Air-Liquid Interfaces
The primary function of surfactants is to adsorb at interfaces and reduce interfacial tension. MD simulations provide a detailed picture of the adsorption process and the orientation of surfactant molecules at liquid-liquid and air-liquid interfaces. Simulations of various anionic surfactants at the oil-water interface have shown how they arrange themselves to minimize the contact between the hydrophobic tails and water. nih.govacs.orgrsc.orgnih.gov
These simulations can quantify important interfacial properties such as the interfacial thickness and the order parameter of the hydrophobic chains. nih.govrsc.org For example, a greater interfacial thickness often correlates with a stronger capacity of the surfactant to reduce interfacial tension. acs.orgnih.gov The orientation of the surfactant molecules, with the hydrophilic head group in the aqueous phase and the hydrophobic tail in the non-aqueous or air phase, is a key factor in their function, and this can be directly visualized and analyzed through MD simulations. nih.gov
Solvent Effects on Molecular Conformation and Dynamics
The nature of the solvent has a profound impact on the conformation and dynamics of surfactant molecules. MD simulations can explicitly model the solvent molecules and provide insights into these effects. For instance, the degree of hydration of the hydrophilic headgroup is a critical factor. researchgate.net In aqueous solutions, water molecules form hydrogen bonds with the sulfonate and carboxyl groups of 4-hexadecoxy-4-oxo-2-sulfobutanoic acid, stabilizing its conformation.
Simulations of AOT in solvents of varying polarity have demonstrated that the partitioning of the headgroups between the aggregate surface and the inner core is primarily dependent on solvent polarity. rsc.orgrsc.org The dynamics of the surfactant molecules, such as their diffusion and rotational motion, are also influenced by the solvent viscosity and the interactions with solvent molecules. The flexibility of the alkyl chain can also be affected by the solvent environment, which in turn influences the packing of the surfactants at interfaces and in micelles. researchgate.net
Table of Compound Names
| EINECS Number | Common/IUPAC Name |
| 300-085-7 | 4-hexadecoxy-4-oxo-2-sulfobutanoic acid |
| 209-406-4 | Dioctyl sodium sulfosuccinate (AOT) |
| 205-788-1 | Sodium dodecyl sulfate (SDS) |
| Not Applicable | Sodium dodecyl sulfonic acid |
Coarse-Grained Modelling (e.g., Dissipative Particle Dynamics) for Mesoscale Phenomena
Coarse-grained (CG) modeling is a computational technique that simplifies molecular representations to study phenomena over larger length and time scales than are accessible with all-atom simulations. nih.govnih.gov In this approach, groups of atoms are represented as single "beads," reducing the computational cost. Dissipative Particle Dynamics (DPD) is a specific type of coarse-grained simulation particularly well-suited for studying the hydrodynamic behavior of complex fluids, such as solutions of surfactants like 4-hexadecoxy-4-oxo-2-sulfobutanoic acid. ucmerced.eduaps.orgcecam.org
DPD simulations can effectively predict how molecules of 4-hexadecoxy-4-oxo-2-sulfobutanoic acid aggregate in solution to form various structures. By modeling the interactions between the hydrophilic head (the sulfobutanoic acid group) and the hydrophobic tail (the hexadecyloxy chain) with the solvent, DPD can simulate the spontaneous formation of micelles, vesicles, and other complex phases. The morphology of these aggregates is determined by factors such as surfactant concentration, temperature, and the presence of other molecules.
For instance, at low concentrations, the surfactant molecules may exist as monomers. As the concentration increases, they can assemble into spherical micelles, then cylindrical or worm-like micelles, and eventually form more complex structures like lamellar phases or bicontinuous microemulsions. DPD simulations can map out a phase diagram for the surfactant, predicting the stable aggregate morphology at different conditions.
Table 1: Predicted Aggregate Morphologies of Einecs 300-085-7 in Aqueous Solution as a Function of Concentration from a Hypothetical DPD Simulation
| Concentration Range (mol/L) | Predicted Predominant Aggregate Morphology |
| < 1 x 10⁻⁴ | Monomers |
| 1 x 10⁻⁴ - 5 x 10⁻³ | Spherical Micelles |
| 5 x 10⁻³ - 2 x 10⁻² | Cylindrical Micelles |
| > 2 x 10⁻² | Lamellar Phases |
The accuracy of DPD simulations relies heavily on the parameters that define the interactions between the coarse-grained beads. nih.gov These parameters are often derived from more detailed, all-atom molecular dynamics (MD) simulations. This "bottom-up" parameterization ensures that the coarse-grained model retains the essential chemical physics of the system. nih.gov
The process typically involves:
Atomistic Simulation: Performing MD simulations of small systems containing the surfactant and solvent molecules to obtain detailed information about their structure and interactions.
Mapping: Defining a scheme to map the atoms of the surfactant and solvent molecules to coarse-grained beads. For 4-hexadecoxy-4-oxo-2-sulfobutanoic acid, the hydrophilic head group and sections of the hydrophobic tail would each be represented by a bead.
Parameter Extraction: Calculating the interaction parameters for the DPD simulation by matching structural or thermodynamic properties from the atomistic simulation, such as radial distribution functions or the potential of mean force.
This multiscale approach ensures that the DPD simulations, while computationally efficient, are grounded in the fundamental physics of the molecular interactions. cecam.orgrsc.org
Thermodynamic Modelling of Solution Behavior and Self-Assembly
Thermodynamic models provide a framework for understanding the driving forces behind the self-assembly of surfactants like 4-hexadecoxy-4-oxo-2-sulfobutanoic acid in solution. These models focus on quantities such as the free energy, enthalpy, and entropy of the system.
The Critical Micelle Concentration (CMC) is a key characteristic of a surfactant, representing the concentration at which micelles begin to form. Below the CMC, the surfactant molecules are primarily dissolved as monomers, while above the CMC, they exist in equilibrium with micelles. The Critical Aggregation Concentration (CAC) is a similar concept, often used for surfactants that form aggregates other than micelles or in the presence of polymers.
Thermodynamic models can predict the CMC by considering the free energy change of micellization. This change is composed of contributions from the transfer of the hydrophobic tail from the solvent to the micelle core and the interactions between the hydrophilic head groups at the micelle surface.
Table 2: Hypothetical Thermodynamic Data for Micellization of this compound in Water at 298 K
| Thermodynamic Parameter | Predicted Value |
| Critical Micelle Concentration (CMC) | 1.5 x 10⁻⁴ mol/L |
| Gibbs Free Energy of Micellization (ΔG°mic) | -35 kJ/mol |
| Enthalpy of Micellization (ΔH°mic) | -5 kJ/mol |
| Entropy of Micellization (ΔS°mic) | 100 J/(mol·K) |
The self-assembly of surfactants is governed by a balance between enthalpic and entropic contributions to the Gibbs free energy (ΔG = ΔH - TΔS). rsc.orguva.nl
Entropy (ΔS): The entropic contribution is often the dominant driving force for micelle formation in aqueous solutions, a phenomenon known as the hydrophobic effect. mdpi.comrsc.orginfn.it When the hydrophobic tails are transferred from the water to the micelle core, the ordered water molecules that surrounded the tails are released into the bulk solvent. This leads to a significant increase in the entropy of the system, making the self-assembly process spontaneous. mdpi.comrsc.orginfn.it
By analyzing the temperature dependence of the CMC, it is possible to experimentally determine the enthalpy and entropy of micellization, which can then be compared with the predictions from thermodynamic models and computational simulations.
Interactions Within Complex Environmental and Model Matrices: Research Perspectives
Interactions with Natural Organic Matter and Biomacromolecules
The fate and transport of LAS in the environment are significantly influenced by its interactions with naturally occurring organic materials and biological macromolecules. These interactions can alter the bioavailability and potential toxicity of the surfactant.
Research has shown that LAS associates with dissolved humic substances (DHS), which are complex organic molecules abundant in soil and water. acs.org The binding of LAS to DHS is primarily driven by nonpolar forces between the alkyl chain of the LAS molecule and the hydrophobic regions of the humic substance. acs.org The strength of this association increases with the length of the alkyl chain of the LAS homologue. acs.org Fluorescence quenching and ultracentrifugation techniques have been employed to quantify these interactions, revealing that the partition coefficients for LAS-DHS binding are significant. acs.org For instance, at a humic acid concentration of 2.5 mg/L, the bound fraction of LAS can range from approximately 4% for C10-LAS to 44% for C13-LAS. mdpi.com While the primary interaction is hydrophobic, it has been suggested that sulfonic groups from LAS may also bind to humic surfaces via metal bridges. cleaninginstitute.org
The interaction of LAS with proteins is a critical aspect of its biological effects. LAS has been observed to denature proteins in cell membranes, which can alter membrane permeability and disrupt cellular functions. scielo.org.mxredalyc.org This denaturation process involves the binding of LAS to the protein structure, leading to a loss of its native conformation and function. who.int Studies on various surfactants have indicated that the irritation potential of LAS may involve the binding and denaturation of keratin (B1170402) in the skin. who.int
The surfactant properties of LAS can influence the self-assembly and structural organization of biogenic materials. While direct research on the influence of LAS on the supramolecular organization of materials like cellulose (B213188) or chitin (B13524) is not extensively detailed in the provided context, its known interactions with proteins and lipids suggest a potential to disrupt the natural hierarchical structures of these materials. The ability of LAS to alter cell membrane permeability is a direct consequence of its interaction with the lipid bilayer, a fundamental supramolecular assembly. scielo.org.mxnih.gov By intercalating into these structures, LAS can induce changes in their fluidity and integrity.
Colloidal Stability and Emulsification in Geochemical Systems
The performance of LAS as a surfactant is most evident in its ability to influence the stability of colloidal dispersions and promote the emulsification of immiscible liquids, which has significant implications for geochemical processes.
Due to its surfactant properties, LAS can enhance the apparent solubility of hydrophobic organic contaminants (HOCs) in aqueous systems, a process known as solubilization. This can lead to the mobilization of HOCs from soil and sediment, potentially increasing their bioavailability and transport in the environment. acs.org However, research also indicates that at environmentally relevant concentrations in soil, particularly after the application of sewage sludge, the concentration of LAS is generally too low to significantly contribute to the mobilization of HOCs. heraproject.comheraproject.com
A primary function of LAS is the reduction of interfacial tension (IFT) between oil and water, and surface tension at the air-water interface. ulisboa.ptthaiscience.infonih.gov This property is crucial for its application in enhanced oil recovery (EOR), where the reduction of IFT helps to mobilize trapped oil in reservoir rocks. ulisboa.ptthaiscience.infoonepetro.org Studies have shown that LAS can significantly decrease the IFT of crude oil, with the extent of reduction depending on the LAS concentration, temperature, and the presence of electrolytes. thaiscience.infouni-sofia.bg For example, a 10% by volume solution of LAS at 70°C was found to reduce the IFT of a crude oil sample by approximately 20%. thaiscience.info
The wetting properties of LAS are also important in porous media, such as soil and rock formations. scholarsresearchlibrary.comenaspol.eu By reducing the contact angle between water and a solid surface, LAS can improve the wetting of the surface, which is beneficial in applications like textile processing and the formulation of agricultural products. heraproject.comindustrialchemicals.gov.au This alteration of wetting properties can influence fluid flow and contaminant transport in the subsurface.
| Parameter | Condition | Result | Reference |
| Interfacial Tension Reduction | 10% LAS solution in water, 70°C | ~20% reduction in crude oil IFT | thaiscience.info |
| Binding to Humic Acids | 2.5 mg/L humic acids | 4% (C10-LAS) to 44% (C13-LAS) bound | mdpi.com |
| Critical Micelle Concentration (CMC) | Dependent on alkyl chain length and isomers | Lower for heavier surfactants | ulisboa.pt |
Role in Formation and Stabilisation of Nanomaterials and Advanced Assemblies
The self-assembling properties of LAS molecules make them suitable candidates for roles in the synthesis and stabilization of nanomaterials.
Research has demonstrated the synthesis of linear alkyl-benzene sulfonate nanoparticles. ijnc.irijnc.ir In these processes, the amphiphilic nature of LAS allows it to act as a template or a stabilizing agent, controlling the size and morphology of the resulting nanoparticles. For example, LAS has been used in the synthesis of core-shell nanocomposites, such as those containing titania, for applications in photocatalytic degradation of pollutants. researchgate.net The LAS molecules can form micelles or other supramolecular structures in solution, which can then serve as nanoreactors or templates for the formation of the inorganic nanoparticles.
Furthermore, LAS is utilized as an emulsifier in emulsion polymerization, a process used to create a variety of polymers and latexes. heraproject.comindustrialchemicals.gov.au In this context, LAS stabilizes the monomer droplets in the aqueous phase, allowing for the formation of polymer nanoparticles with controlled size and stability. The ability of LAS to form and stabilize emulsions is also critical in creating microemulsions, which are thermodynamically stable, transparent, and have applications in cleaning and remediation. researchgate.net
Utilisation in Reverse Micelle-Based Nanoreactor Systems for Particle Synthesis
There is currently no direct scientific literature available that specifically documents the use of Einecs 300-085-7 in reverse micelle-based nanoreactor systems for particle synthesis. However, the well-studied analogue, sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (Aerosol-OT or AOT), provides a model for how single-chain sulfosuccinate surfactants like this compound might function in such systems.
Reverse micelles are nanosized water droplets dispersed in a continuous oil phase, stabilized by surfactant molecules at the water-oil interface. These systems can act as nanoreactors, providing a confined environment for the synthesis of nanoparticles with controlled size and morphology. The surfactant plays a crucial role in this process, influencing the size of the water pool and interacting with precursor materials.
Table 1: Comparison of Surfactant Properties in Nanoparticle Synthesis
| Surfactant | Type | Role in Nanoparticle Synthesis | Reference |
| Aerosol-OT (AOT) | Anionic Sulfosuccinate | Forms reverse micelles used as nanoreactors for synthesizing various nanoparticles. | |
| Cetyltrimethylammonium bromide (CTAB) | Cationic | Used in the synthesis of gold and silver nanoparticles, often directing morphology. |
Given its structure as a single-chain anionic surfactant, it is plausible that this compound could form stable reverse micelles and function as a nanoreactor for particle synthesis. The long hexadecyl chain would provide the necessary hydrophobicity to stabilize the micelle in an oil phase, while the sulfonate headgroup would create a hydrophilic core. Further research would be required to determine the specific conditions under which this compound could be effectively utilized for this purpose and to characterize the properties of nanoparticles synthesized within such a system.
Influence on Crystallisation and Precipitation Processes
Anionic surfactants are known to interact with growing crystal faces, which can inhibit or modify the crystallization process. This interaction is typically driven by electrostatic and steric effects. The surfactant molecules can adsorb onto specific crystal facets, slowing their growth relative to other faces and thereby altering the crystal habit. In some cases, high concentrations of surfactants can lead to the inhibition of nucleation or the precipitation of amorphous phases.
Table 2: Effects of Anionic Surfactants on Crystallization
| Surfactant Type | Effect on Crystallization | General Findings |
| Anionic Surfactants | Inhibition or modification of crystal growth | Can alter crystal morphology and, at high concentrations, inhibit nucleation. |
| Sulfosuccinates | Can influence precipitation phase boundaries | The presence of functional groups can create steric hindrances to precipitation. |
The structure of this compound, with its long alkyl chain and anionic sulfonate group, suggests it could be an effective modulator of crystallization. The extent of its influence would likely depend on factors such as its concentration, the nature of the crystallizing species, and the solvent system. For instance, in aqueous solutions, the surfactant could interact with cationic species, potentially leading to the precipitation of surfactant-ion complexes or influencing the crystallization of salts.
Regulatory Science and Research Frameworks for Chemical Assessment of Sulphosuccinate Derivatives
Scientific Methodologies for Environmental Hazard Assessment within Regulatory Contexts
Environmental hazard assessment for sulphosuccinates relies on predictive models to estimate their behavior and impact in various environmental compartments. These methodologies are crucial for regulatory bodies to make informed decisions.
Mechanistic models are quantitative tools used to predict the environmental concentration and ultimate fate of chemicals like sulphosuccinates. These models simulate the complex interplay of transport, transfer, and degradation processes that a chemical undergoes when released into the environment. They are founded on mass balance equations that account for the chemical's movement and transformation within and between different environmental compartments such as water, soil, and air.
The development of these models is an iterative process, often requiring extensive empirical data for calibration and validation. For surfactants, which are typically used in aqueous solutions and discharged to wastewater, these models are critical for predicting their behavior in wastewater treatment plants and their potential impact on aquatic ecosystems. erasm.org
Table 1: Key Components of Mechanistic Environmental Fate Models
| Component | Description | Relevance to Sulphosuccinates |
| Transport | Simulates the movement of the chemical within an environmental compartment (e.g., advection and dispersion in water). | Predicts the distribution of sulphosuccinates in rivers and lakes following discharge. |
| Transfer | Models the movement of the chemical between different environmental compartments (e.g., volatilization from water to air, sorption to sediment). | Determines whether sulphosuccinates will persist in the water column or accumulate in sediment. |
| Transformation | Accounts for the degradation of the chemical through biological (biodegradation) or abiotic (e.g., hydrolysis, photolysis) processes. | Assesses the persistence of sulphosuccinates in the environment. Studies have shown that while many sulphosuccinates are readily biodegradable under aerobic conditions, their degradation can be slower under anaerobic conditions. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the properties of a chemical, including its potential transformation pathways, based on its molecular structure. pops.intontosight.ai These models are particularly valuable in regulatory science for screening large numbers of chemicals and prioritizing them for further testing, thereby reducing the need for extensive and costly laboratory experiments. pops.intresearchgate.net
The fundamental principle of QSAR is that the activity of a chemical is related to its structure. ontosight.ai By analyzing a dataset of chemicals with known properties, a statistical model can be built to predict the properties of new or untested chemicals. researchgate.net For sulphosuccinates, QSAR can be used to estimate their biodegradability, toxicity to aquatic organisms, and the potential formation of transformation products. ljmu.ac.ukunimib.it However, the accuracy of QSAR models is highly dependent on the quality and diversity of the training data set. researchgate.net
Table 2: Steps in Developing a QSAR Model for Transformation Pathways
| Step | Description | Application to Sulphosuccinates |
| 1. Data Collection | Compile a dataset of sulphosuccinate compounds with experimentally determined transformation data (e.g., degradation rates, identified metabolites). | Data can be sourced from scientific literature, regulatory databases, and industry studies. |
| 2. Molecular Descriptor Calculation | For each molecule in the dataset, calculate numerical descriptors that represent its structural, physical, and chemical properties. | Descriptors can include molecular weight, log P (partition coefficient), and the presence of specific functional groups. ljmu.ac.uk |
| 3. Model Development | Use statistical methods (e.g., multiple linear regression, machine learning algorithms) to establish a mathematical relationship between the molecular descriptors and the observed transformation activity. researchgate.net | The resulting model provides an equation to predict the transformation of other sulphosuccinates. |
| 4. Model Validation | Assess the predictive power and robustness of the model using statistical techniques and by testing it on an independent set of chemicals not used in model development. researchgate.net | Ensures the model is reliable for regulatory decision-making. |
Data Gaps and Research Needs in Regulatory Science for Complex Organic Chemicals
Despite the utility of predictive models, significant data gaps remain for many complex organic chemicals, including sulphosuccinate derivatives. Addressing these gaps is essential for a comprehensive risk assessment.
Regulatory bodies and scientific panels have identified several areas where more research is needed. For instance, while some sulphosuccinates have been reviewed for their use in cosmetics, data on other members of this large chemical family are often sparse. cir-safety.org There is a particular need for more information on the environmental fate and ecotoxicity of many specific sulphosuccinates. researchgate.net Furthermore, the potential for these substances to act as persistent and mobile organic compounds (PMOCs) in the aquatic environment is an area of growing concern that requires further investigation.
Table 3: Identified Data Gaps and Research Needs for Sulphosuccinate Derivatives
| Area of Uncertainty | Specific Research Need | Rationale |
| Ecotoxicity | Comprehensive aquatic toxicity data for a wider range of sulphosuccinate structures. ljmu.ac.uk | To understand the structure-activity relationships that influence toxicity to fish, daphnia, and algae. |
| Environmental Fate | Studies on the anaerobic biodegradability of various sulphosuccinate structures. researchgate.net | To assess their persistence in environments like sewage sludge digesters and anoxic sediments. |
| Transformation Products | Identification and hazard assessment of the products formed during the degradation of sulphosuccinates. | To ensure that degradation does not lead to the formation of more persistent or toxic compounds. |
| Exposure Assessment | Monitoring data on the presence of sulphosuccinates in various environmental compartments (e.g., surface water, wastewater effluent). | To validate environmental fate models and understand real-world exposure levels. |
Life Cycle Assessment Methodologies from an Academic Research Perspective (excluding specific products)
Life Cycle Assessment (LCA) is a standardized methodology (ISO 14040/44) used to evaluate the potential environmental impacts of a product, process, or service throughout its entire life cycle. scribd.commpob.gov.my From an academic research perspective, LCA provides a holistic framework for identifying environmental hotspots and opportunities for improvement in the chemical industry, including the production and use of surfactants like sulphosuccinates. erasm.orgresearchgate.net
An LCA for a chemical typically covers all stages from "cradle-to-gate" (raw material extraction to the factory gate) or "cradle-to-grave" (including the use phase and end-of-life). d-nb.info For surfactants, the life cycle encompasses the sourcing of raw materials (which can be fossil-fuel-based or renewable), the energy-intensive manufacturing process, formulation into consumer and industrial products, the use phase (where energy and water consumption can be significant), and finally, disposal, which usually involves release to wastewater treatment systems. erasm.org
Table 4: The Four Main Phases of a Life Cycle Assessment (LCA)
| Phase | Description | Relevance to Surfactant Assessment |
| 1. Goal and Scope Definition | Clearly defining the purpose of the study, the functional unit (e.g., washing one load of laundry), and the system boundaries (which life cycle stages and processes are included). mpob.gov.my | This phase is crucial for ensuring that comparisons between different surfactants are fair and meaningful. |
| 2. Life Cycle Inventory (LCI) | The data collection phase, where all inputs (e.g., raw materials, energy, water) and outputs (e.g., products, emissions to air, water, and soil, waste) for each process within the system boundaries are quantified. erasm.org | This is often the most labor-intensive phase, requiring detailed data from manufacturing processes and databases. |
| 3. Life Cycle Impact Assessment (LCIA) | Evaluating the potential environmental significance of the inputs and outputs identified in the LCI. This involves classifying emissions into impact categories (e.g., global warming, acidification, ecotoxicity) and characterizing their potential effects using scientific models. scribd.comresearchgate.net | This phase translates inventory data into understandable environmental indicators. |
| 4. Interpretation | Analyzing the results from the LCI and LCIA phases in relation to the stated goal and scope. This includes identifying significant environmental issues, evaluating the completeness and consistency of the study, and drawing conclusions and recommendations. scribd.com | The interpretation helps to identify the life cycle stages with the highest environmental burden and suggests areas for improvement. |
Compound Names Mentioned
| EINECS Number | Chemical Name | Other Names/Synonyms |
| 300-085-7 | 4-hexadecoxy-4-oxo-2-sulfobutanoic acid | 1-hexadecyl hydrogen 2-sulphosuccinate uni.luchemsrc.com |
| Not Applicable | Diethylhexyl sodium sulfosuccinate (B1259242) | Dioctyl sodium sulfosuccinate (DOSS) cir-safety.org |
| Not Applicable | Disodium laureth sulfosuccinate | - cir-safety.org |
| Not Applicable | Trisodium sulfosuccinate | - cir-safety.org |
Future Research Directions and Unanswered Questions for 1 Hexadecyl Hydrogen 2 Sulphosuccinate
Emerging Analytical Challenges and Innovations for Low-Concentration Detection
The detection and quantification of surfactants in environmental matrices present a significant analytical challenge, primarily because they often exist as complex mixtures of isomers and homologues and are typically found in trace amounts. nih.gov A major hurdle in the analysis of compounds like 1-Hexadecyl Hydrogen 2-Sulphosuccinate is the frequent lack of a chromophore, which complicates detection using standard spectrophotometric methods. researchgate.net
Future research must focus on overcoming these challenges. Innovations in sample pre-treatment are crucial, with methods like solid-phase extraction (SPE) being essential for concentrating the analyte and purifying it from complex sample matrices before analysis. nih.govjyu.fi
Key research areas include:
Development of Novel Extraction Solvents: A promising area of innovation is the development of new solvent systems for liquid-liquid extraction. For instance, a mixture of methyl isobutyl ketone (MIBK) and 1,2-dichloroethane (B1671644) (DCE) has been shown to be a robust extractant for anionic surfactants, offering a simplified and more efficient alternative to the standard chloroform (B151607) method. nih.gov
Advanced Chromatographic and Detection Techniques: Research into high-performance liquid chromatography (HPLC) coupled with more sensitive detectors, such as mass spectrometry (MS) or electrical conductivity detection (ECD), is needed to achieve the low detection limits required for environmental monitoring. jyu.fi
Interference Mitigation: A critical challenge is the interference from other anions present in water samples, which can form ion pairs with reagents like methylene (B1212753) blue and lead to inaccurate measurements. nih.gov Future work should refine washing protocols and pre-treatment steps to effectively eliminate these interferences. jyu.finih.gov
A summary of analytical challenges and innovations is presented in the table below.
| Challenge | Description | Emerging Innovation / Research Direction |
|---|---|---|
| Low Environmental Concentrations | Surfactants are often diluted to trace levels (mg/L or lower) in environmental waters, falling below the detection limits of standard instruments. nih.gov | Development of pre-concentration techniques like Solid-Phase Extraction (SPE) and more sensitive detectors (e.g., MS, ECD). nih.govjyu.fi |
| Complex Mixtures | Commercial surfactant products and environmental samples contain a mix of isomers, homologues, and impurities, making isolation and quantification difficult. nih.gov | Advanced chromatographic separation techniques (e.g., HPLC) capable of resolving complex mixtures. jyu.fi |
| Lack of Chromophore | Many surfactants, including saturated alkyl chains, do not absorb UV-Vis light, precluding simple spectrophotometric detection. researchgate.net | Utilization of alternative detection methods like mass spectrometry (MS), evaporative light scattering detection (ELSD), or conductivity detection. jyu.fi |
| Matrix Interference | Inorganic and organic anions in samples (e.g., wastewater, seawater) can interfere with analytical methods, causing false positives. nih.gov | Improved sample clean-up procedures and the use of selective extraction solvent systems like MIBK-DCE with specific washing protocols. nih.gov |
Advanced Theoretical Models for Predicting Long-Term Environmental Behavior
Predicting the long-term environmental fate of surfactants is essential for assessing their ecological risk. Advanced theoretical and computational models are becoming indispensable tools for this purpose, moving beyond simple experimental tests to forecast behavior under diverse environmental conditions.
Mechanistic Sorption Models: To predict how 1-Hexadecyl Hydrogen 2-Sulphosuccinate partitions between water and sediment, researchers are developing mechanistic models. These models incorporate both hydrophobic interactions (related to the alkyl chain) and electrostatic interactions (related to the anionic sulphosuccinate headgroup) to estimate the sediment-water distribution coefficient (Kd). researchgate.net
Quantitative Structure-Property Relationship (QSPR) Models: QSPR models aim to correlate a molecule's chemical structure with its physical and chemical properties. mdpi.com For surfactants, predicting the critical micelle concentration (CMC) is vital, as it governs their behavior and bioavailability. chemrxiv.org
Machine Learning and AI: Newer approaches utilize machine learning algorithms, such as Graph Convolutional Neural Networks (GCNs), to predict surfactant properties like CMC directly from the molecular graph. mdpi.comchemrxiv.org These models can generalize across different surfactant classes (anionic, cationic, nonionic) and have shown higher accuracy than previous QSPR methods. chemrxiv.org
Phase Behavior Modeling: The phase behavior of surfactant-containing systems can be complex. The pseudosolvent concept within the lattice fluid model is an advanced theoretical framework used to predict phase stability in multi-component systems, which is critical for understanding environmental partitioning. mdpi.com
Future research will focus on refining these models by incorporating more experimental data and expanding their applicability to a wider range of environmental conditions and surfactant structures.
Exploration of Novel Biotransformation Pathways and Corresponding Microbial Enzymes
While many surfactants are designed to be biodegradable, the specific microbial pathways and enzymes responsible for the degradation of complex structures like 1-Hexadecyl Hydrogen 2-Sulphosuccinate are not fully elucidated. researchgate.net Research in this area is critical for confirming its complete mineralization and identifying potential persistent metabolites.
Identifying Degrading Microorganisms: Future studies should focus on isolating and identifying specific bacterial or fungal strains capable of utilizing sulfosuccinates as a carbon or sulfur source. For example, Variovorax paradoxus has been identified in the degradation of the related compound mercaptosuccinate, with sulfosuccinate (B1259242) being a metabolic intermediate. nih.gov Similarly, bacteria from the genus Pseudomonas are known to produce esterase enzymes that break down ester-containing surfactants. frontiersin.org
Elucidating Enzymatic Mechanisms: The key to degradation is the cleavage of the ester and C-S (carbon-sulfur) bonds. Research is needed to identify and characterize the specific enzymes involved, such as esterases, for breaking the ester linkage, and desulfonating enzymes, like monooxygenases, which are known to destabilize C-S bonds in other organosulfonates. frontiersin.orgoup.comd-nb.info
Anaerobic Degradation: While aerobic degradation is commonly studied, the fate of surfactants in anaerobic environments like sediments and sludge digesters is a significant knowledge gap. Future research must investigate anaerobic biotransformation pathways, which may involve different microbial consortia and enzymatic processes compared to aerobic routes. researchgate.net
A table summarizing known enzymatic activities relevant to sulfosuccinate degradation is provided below.
| Enzyme Class | Function | Relevance to 1-Hexadecyl Hydrogen 2-Sulphosuccinate | Example Microorganisms |
|---|---|---|---|
| Esterases | Catalyze the hydrolysis of ester bonds. | Crucial for cleaving the ester linkage between the hexadecyl alcohol tail and the sulphosuccinate headgroup. | Pseudomonas spp. frontiersin.org |
| Monooxygenases | Incorporate one atom of oxygen into a substrate, often destabilizing C-S bonds. | A likely mechanism for the desulfonation step, releasing sulfite (B76179) from the succinate (B1194679) backbone. oup.comd-nb.info | Methylosulfonomonas methylovora (for methanesulfonate) d-nb.info |
| Sulfoacetaldehyde Sulfo-lyase | Cleaves the C-S bond in sulfoacetaldehyde. | Represents a known enzymatic strategy for desulfonation of aliphatic sulfonates, which could be analogous to a pathway for sulfosuccinate. oup.com | Pseudomonas, Acinetobacter oup.com |
Designing Sustainable Synthesis Routes with Reduced Environmental Footprint
The traditional synthesis of sulfosuccinates often involves petrochemical feedstocks and corrosive reagents like sulfosuccinic acid. researchgate.net A major future research direction is the development of "green" and sustainable synthesis pathways. acs.org
Renewable Feedstocks: The focus is shifting from petroleum-based alcohols to those derived from renewable resources like vegetable oils (e.g., rapeseed oil) and other bio-based building blocks such as sugars and amino acids. doi.orgnih.gov This reduces the carbon footprint and reliance on fossil fuels.
Catalytic Innovations: Green chemistry principles encourage the replacement of stoichiometric reagents with catalytic alternatives. The use of heterogeneous, recyclable solid acid catalysts, such as Amberlyst-15, for both the esterification and sulfonation steps in the synthesis of related sulfosuccinates (like DOSS) is a significant advancement. researchgate.netbenthamdirect.com This approach simplifies purification and minimizes waste.
Enzymatic Synthesis: An emerging frontier is the use of enzymes, such as immobilized lipases, as catalysts for surfactant synthesis. acs.org Enzymatic routes can offer high selectivity under mild conditions, avoiding harsh chemicals and high energy consumption.
The goal is to design a synthesis process that is not only economically viable but also aligns with the principles of green chemistry, minimizing environmental impact from production to end-of-life. doi.org
Interdisciplinary Research at the Interface of Chemical Science, Environmental Science, and Advanced Materials
The complex nature of surfactants necessitates a multidisciplinary research approach, integrating chemistry, environmental science, and materials science to address future challenges and unlock new applications. solubilityofthings.com
Environmental Chemistry and Ecotoxicology: Collaborative research is needed to link the chemical properties of 1-Hexadecyl Hydrogen 2-Sulphosuccinate (determined by analytical chemists) to its environmental fate and potential ecotoxicological effects (studied by environmental scientists). This includes understanding how its structure influences its bioconcentration factor (BCF) and biodegradation rates. tandfonline.comacs.org
Advanced Materials for Remediation: There is an opportunity to develop advanced materials for the removal of surfactants from wastewater. For example, research exploring the use of low-cost industrial by-products like coal fly ash as an adsorbent for anionic surfactants integrates materials science with environmental engineering, offering a sustainable solution for pollution control. researchgate.net
"Benign-by-Design" Surfactants: The ultimate goal of interdisciplinary research is to design the next generation of surfactants that are "benign-by-design." This involves chemists synthesizing novel structures, materials scientists characterizing their performance in formulations, and environmental scientists assessing their biodegradability and toxicity in parallel. This iterative design loop ensures that new surfactants are both highly effective and environmentally safe. mdpi.com
This integrated approach will be crucial for driving innovation and ensuring that surfactants like 1-Hexadecyl Hydrogen 2-Sulphosuccinate can be used effectively and sustainably in the future.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
